molecular formula C11H17F2NO4 B6264998 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid CAS No. 2228359-14-4

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid

Cat. No. B6264998
CAS RN: 2228359-14-4
M. Wt: 265.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-[(tert-butoxy)carbonyl]azetidin-3-yl)-2,2-difluoropropanoic acid, also known as TBADFP, is a carboxylic acid with a wide range of potential applications in the scientific community. It is a highly versatile compound due to its unique structure, which includes a tert-butoxycarbonyl group, azetidin-3-yl ring, and two fluorine atoms. TBADFP is a relatively new molecule, yet it has already been used in a variety of scientific research applications.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has a wide range of potential applications in scientific research. It has been used in the synthesis of novel drug candidates and has been studied for its potential use in the treatment of cancer. This compound has also been used in the synthesis of polymers and has been studied for its potential use in the development of materials with improved properties. Additionally, this compound has been studied for its potential use in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is not yet fully understood. However, it is believed that the tert-butoxycarbonyl group of this compound is responsible for its biological activity. This group is believed to interact with proteins and other molecules, leading to changes in their structure and function. Additionally, the two fluorine atoms of this compound are believed to be involved in the binding of the molecule to proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-cancer properties in vitro and in vivo studies. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid for laboratory experiments include its availability, low cost, and high solubility in a variety of solvents. Additionally, its unique structure makes it a highly versatile compound for use in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. The most significant limitation is its lack of stability in aqueous solutions, which limits its use in biological systems. Additionally, this compound is not approved for use in humans and has not been tested in clinical trials.

Future Directions

The potential future directions for research involving 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound and to develop more effective ways to use it in the treatment of cancer and other diseases. Additionally, further research is needed to develop new ways to use this compound in the synthesis of novel drug candidates and in the development of materials with improved properties. Finally, further research is needed to explore the potential of this compound in the synthesis of peptides and peptidomimetics.

Synthesis Methods

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can be synthesized in a two-step process. First, a tert-butoxycarbonyl azetidin-3-yl chloride is prepared from the reaction of 3-chloroazetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium carbonate. This reaction produces a tert-butoxycarbonyl azetidin-3-yl chloride, which can then be reacted with 2,2-difluoropropanoic acid in the presence of a base such as sodium carbonate to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid' involves the protection of the azetidine ring, followed by the introduction of the difluoropropanoic acid moiety and subsequent deprotection of the azetidine ring.", "Starting Materials": [ "Azetidine", "tert-Butyl chloroformate", "Sodium hydride", "2,2-Difluoropropanoic acid", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Azetidine is treated with tert-butyl chloroformate in the presence of sodium hydride to form the protected azetidine intermediate.", "The protected azetidine intermediate is then reacted with 2,2-difluoropropanoic acid in the presence of dimethylformamide to introduce the difluoropropanoic acid moiety.", "The protected azetidine ring is then deprotected using chloroform to yield the final product, '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid'." ] }

CAS RN

2228359-14-4

Molecular Formula

C11H17F2NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.